Cinnamaldehyde thiosemicarbazone

Übersicht

Beschreibung

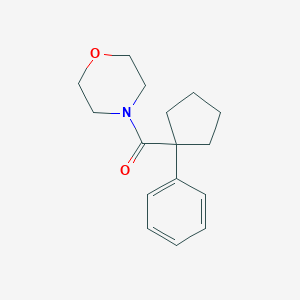

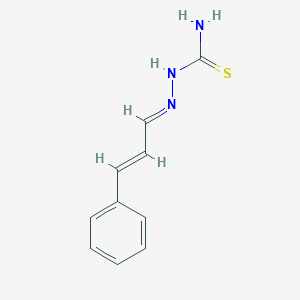

Cinnamaldehyde thiosemicarbazone is a compound with the molecular formula C10H11N3S . It is a derivative of benzaldehyde thiosemicarbazone . Thiosemicarbazones are a class of Schiff bases usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone .

Synthesis Analysis

Thiosemicarbazones are synthesized using the addition–elimination reaction of thiosemicarbazide with acetone or aldehydes . The synthesis of cinnamaldehyde thiosemicarbazone involves the condensation of thiosemicarbazide with cinnamaldehyde .Molecular Structure Analysis

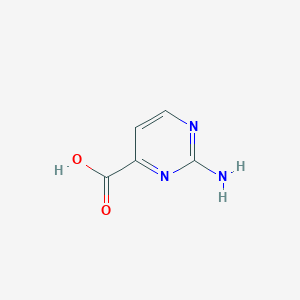

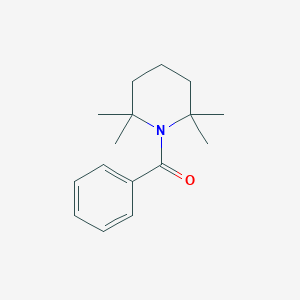

The molecular weight of Cinnamaldehyde thiosemicarbazone is 205.28 g/mol . The IUPAC name is [(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea . The InChI and SMILES strings provide more detailed structural information .Chemical Reactions Analysis

Thiosemicarbazones have been the focus of chemists and biologists due to their wide range of pharmacological effects . The chemical reactions involving thiosemicarbazones are optimized for better activity .Physical And Chemical Properties Analysis

Cinnamaldehyde thiosemicarbazone has a molecular weight of 205.28 g/mol, an XLogP3-AA of 1.6, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase-II Inhibition

Cinnamaldehyde thiosemicarbazone derivatives have been identified as potent inhibitors of carbonic anhydrase-II (CA-II), an enzyme that plays a significant role in physiological and pathological processes . These inhibitors are crucial for the treatment of diseases where CA-II is implicated, such as glaucoma, where maintaining bicarbonate concentration in the eyes is essential . The derivatives exhibit inhibitory activities in the micromolar range and have been compared favorably to standard inhibitors like acetazolamide .

Antibacterial Activity

The antibacterial properties of cinnamaldehyde thiosemicarbazone derivatives have been explored, with some compounds showing effectiveness against common bacterial strains such as Escherichia coli and Bacillus subtilis . These findings are significant in the development of new antibacterial drugs, especially in the face of increasing antibiotic resistance .

Antifungal and Antiviral Properties

Thiosemicarbazones, including those derived from cinnamaldehyde, have been studied for their antifungal and antiviral activities . These properties make them candidates for the development of treatments against a variety of fungal and viral infections.

Anticancer Activity

Cinnamaldehyde thiosemicarbazone derivatives have shown promise in anticancer research. Their ability to inhibit the growth of cancer cells makes them potential therapeutic agents for various types of cancer .

Corrosion Inhibition

In the field of materials science, cinnamaldehyde thiosemicarbazone has been used as a corrosion inhibitor for mild steel in acidic media . Its effectiveness in protecting metal surfaces from corrosion can have practical applications in industrial settings.

Enhancement of Biological Activities

The introduction of cinnamaldehyde thiosemicarbazone into other molecular structures has been found to enhance biological activities. This includes improving the membrane permeability of compounds, which can be beneficial in drug design and delivery .

Wirkmechanismus

Target of Action

Cinnamaldehyde thiosemicarbazone has been found to target two primary enzymes: Carbonic Anhydrase II (CA-II) and Cathepsin B . CA-II is a metalloenzyme that efficiently catalyzes the reversible hydration of CO2 to HCO3- and H+ ions, playing a significant role in many pathological and physiological processes . Cathepsin B is a lysosomal cysteine protease that plays multiple roles in physiological and pathological processes .

Mode of Action

Cinnamaldehyde thiosemicarbazone interacts with its targets in a specific manner. For CA-II, the compound mediates an ionic interaction with the Zn ion in the active site of the enzyme . The thiosemicarbazide moiety of the compound is supported by The199 and Thr200, while Gln92 supports the interactions of all the compounds by hydrogen bonding . For Cathepsin B, thiosemicarbazones have been found to inhibit the enzyme’s activity to a greater extent than semicarbazones .

Biochemical Pathways

The inhibition of CA-II and Cathepsin B by cinnamaldehyde thiosemicarbazone affects several biochemical pathways. By inhibiting CA-II, the compound disrupts the regulation of CO2 and HCO3- concentrations, which can impact a variety of physiological processes . The inhibition of Cathepsin B can affect intracellular protein turnover, antigen processing, proenzyme activation, hormone maturation, and epidermal homeostasis .

Pharmacokinetics

These compounds are generally believed to have high bioavailability and bioactivity .

Result of Action

The inhibition of CA-II and Cathepsin B by cinnamaldehyde thiosemicarbazone results in molecular and cellular effects. The inhibition of CA-II can lead to changes in the regulation of CO2 and HCO3- concentrations, affecting various physiological processes . The inhibition of Cathepsin B can disrupt intracellular protein turnover and other processes, potentially leading to various physiological effects .

Action Environment

The action of cinnamaldehyde thiosemicarbazone can be influenced by environmental factors. For instance, the compound’s ability to diffuse through the semipermeable membrane of cell lines can be affected by the presence of other substances . Additionally, the compound’s stability and efficacy can be influenced by factors such as pH and temperature .

Safety and Hazards

Cinnamaldehyde thiosemicarbazone is considered hazardous. It is classified as having flammable liquids, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Zukünftige Richtungen

Thiosemicarbazones show potential as chemotherapeutic agents . They have a wide clinical antitumor spectrum with efficacy in various tumor types such as leukemia, pancreatic cancer, breast cancer, non-small cell lung cancer, cervical cancer, prostate cancer, and bladder cancer . Future research is oriented towards obtaining new compounds with delayed chemoresistance, non-toxicity, as well as to elucidate the mechanism of action on the Koch bacillus and to establish the links between chemical structure and chemotherapeutic activity .

Eigenschaften

IUPAC Name |

[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-10(14)13-12-8-4-7-9-5-2-1-3-6-9/h1-8H,(H3,11,13,14)/b7-4+,12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUQFXIRXYXNOZ-HCFISPQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=N/NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinnamaldehyde thiosemicarbazone | |

CAS RN |

5351-70-2 | |

| Record name | Cinnamaldehyde thiosemicarbazone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Cinnamaldehyde thiosemicarbazone exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. While the exact mechanism is not fully elucidated, research suggests that it might interfere with bacterial protein synthesis or disrupt the bacterial cell wall. Further research is needed to pinpoint the precise mechanism. [, ]

A: Yes, research has identified tyrosinase as a target for Cinnamaldehyde thiosemicarbazone. It acts as a reversible mixed-type inhibitor of tyrosinase, a key enzyme in melanin biosynthesis. This inhibitory action suggests its potential in applications related to hyperpigmentation disorders. []

A: The molecular formula of Cinnamaldehyde thiosemicarbazone is C10H11N3S, and its molecular weight is 205.28 g/mol. [, ]

A: Cinnamaldehyde thiosemicarbazone and its complexes have been characterized using various spectroscopic techniques, including Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide insights into its structural features, bonding characteristics, and electronic properties. [, , , ]

A: While Cinnamaldehyde thiosemicarbazone itself may not possess inherent catalytic properties, its complexes, particularly with transition metals like Palladium (Pd) or Ruthenium (Ru), could potentially exhibit catalytic activity. [, ]. Further research is needed to explore its potential in this domain.

A: Yes, Density Functional Theory (DFT) calculations have been utilized to investigate the structural features of Cinnamaldehyde thiosemicarbazone and its Nickel (Ni) complex, demonstrating the role of computational chemistry in understanding its properties. [] Furthermore, molecular docking and dynamic studies have been used to investigate the potential of Cinnamaldehyde thiosemicarbazone derivatives as antimalarial drugs targeting cysteine protease in Plasmodium falciparum. []

A: Studies investigating the structure-activity relationship of Cinnamaldehyde thiosemicarbazone derivatives as fungicidal agents revealed that replacing the benzaldehyde group with cinnamaldehyde significantly enhanced the activity against various fungi. [] This highlights the importance of the cinnamaldehyde moiety for its biological activity.

ANone: While specific formulation strategies for Cinnamaldehyde thiosemicarbazone are not extensively detailed in the provided literature, researchers could explore various approaches such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of prodrugs to improve its pharmaceutical properties.

A: The provided literature doesn't offer detailed insights into the ADME properties of this specific compound. In silico ADMET studies were conducted on Methyl Eugenol Cinnamaldehyde Thiosemicarbazone (MECThi) derivatives, demonstrating their drug-likeness and potential as antimalarial agents. [] Further experimental investigations are needed to determine the PK/PD profile of Cinnamaldehyde thiosemicarbazone.

ANone: Information regarding specific resistance mechanisms or cross-resistance patterns associated with Cinnamaldehyde thiosemicarbazone is limited in the provided research. Further investigations are required to understand its potential for inducing resistance and its relationship to other antimicrobial agents.

A: While the provided literature does not explicitly discuss the toxicological profile of Cinnamaldehyde thiosemicarbazone, in silico toxicity analysis of a MECThi derivative showed no mutagenicity or carcinogenicity. [] Thorough toxicological evaluations are crucial to determine its safety profile and potential for clinical use.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Aminomethyl)cyclopropyl]methanol](/img/structure/B182468.png)